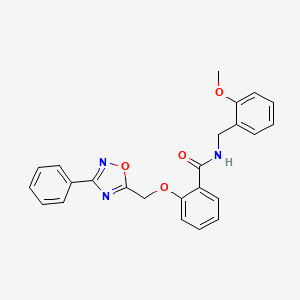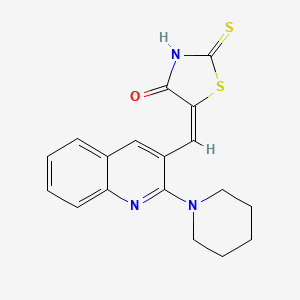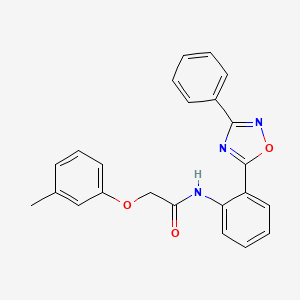
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a weak tertiary base that forms salts with acids and exhibits reactions similar to benzene and pyridine . Quinoline moiety commonly exists in various natural compounds and is known to exhibit a broad range of biological activities .
Synthesis Analysis
Quinoline and its derivatives can be synthesized through various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . For instance, a novel series of biologically active hydrazide compounds were prepared from the corresponding quinoline hydrazones and substituted carboxylic acids using EDC-mediated peptide coupling reactions .Molecular Structure Analysis
The molecular structure of quinoline consists of a benzene ring fused to a pyridine ring . This structure allows it to participate in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . It can also form complexes with various metals, as seen in the formation of [Ln (NO 3) 3] complexes with a Schiff base .Physical And Chemical Properties Analysis
Quinoline is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . Its molecular formula is C9H7N, and the molecular weight is 129.16 .Wirkmechanismus
Target of Action
Quinoline derivatives, which this compound is a part of, are known to have a broad range of biological activities . They have been found to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase , which are essential enzymes for bacterial DNA replication.
Mode of Action
It’s known that quinoline derivatives can inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase . This leads to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biological pathways due to their broad range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives are generally favorable, with good absorption and distribution .
Result of Action
Quinoline derivatives are known to exhibit a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide is its potent anti-cancer activity. This compound has been shown to exhibit activity against various cancer cell lines, making it a potential candidate for the development of new anti-cancer drugs. This compound also exhibits antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide. One potential direction is the development of new anti-cancer drugs based on this compound. Another potential direction is the development of new antibiotics based on this compound. In addition, this compound could be studied for its potential applications in catalysis and material science. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in drug discovery, catalysis, and material science. This compound exhibits potent anti-cancer activity, antibacterial and antifungal properties, and anti-inflammatory and analgesic properties. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 2-hydroxy-3-methylbenzaldehyde with ethyl cyanoacetate in the presence of a base catalyst. The resulting product is then subjected to a series of reactions that involve the addition of various reagents, including hydroxylamine hydrochloride, sodium methoxide, and isopropylamine. The final step involves the reaction of the intermediate product with 2-chloroquinoline in the presence of a palladium catalyst to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, this compound has been studied for its potential applications in catalysis and material science.
Eigenschaften
IUPAC Name |
3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14(2)23(21(25)17-9-6-7-15(3)11-17)13-18-12-16-8-4-5-10-19(16)22-20(18)24/h4-12,14H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFSIWJPTWSZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N'-((1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691563.png)
![3,4,5-triethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691573.png)
![N-(3-methylphenyl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7691578.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7691596.png)



![2-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691629.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691655.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7691669.png)
